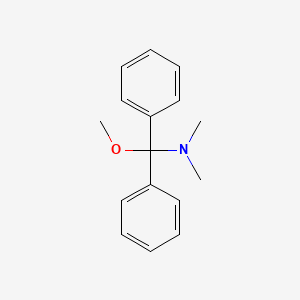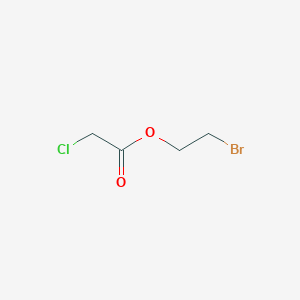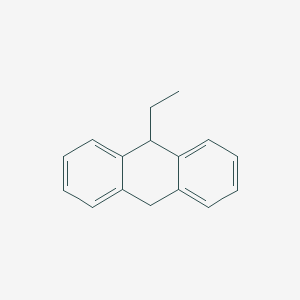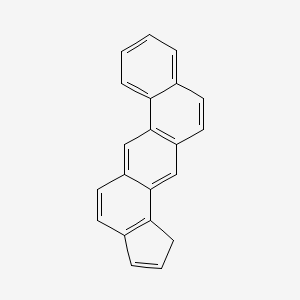
1H-Benzo(a)cyclopent(h)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo(a)cyclopent(h)anthracene: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 . This compound consists of multiple fused aromatic rings, making it part of a larger class of chemicals known for their complex structures and significant environmental impact. Polycyclic aromatic hydrocarbons are often formed during the incomplete combustion of organic materials such as fossil fuels, wood, or coal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzo(a)cyclopent(h)anthracene can be synthesized through various organic reactions involving the cyclization of appropriate precursors. One common method involves the cyclization of a suitable precursor under high-temperature conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials. This process involves heating the materials to high temperatures in the absence of oxygen, leading to the formation of polycyclic aromatic hydrocarbons, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo(a)cyclopent(h)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Benzo(a)cyclopent(h)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects, including its genotoxicity and carcinogenicity, helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.
Mecanismo De Acción
The mechanism of action of 1H-Benzo(a)cyclopent(h)anthracene involves its interaction with cellular components, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially causing cancer. The compound’s effects are mediated through the activation of enzymes involved in its metabolism, such as cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Benzo(a)anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused rings.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings, similar in structure but differing in the arrangement of the rings.
Pyrene: A polycyclic aromatic hydrocarbon with four fused rings, differing in the position of the rings.
Uniqueness: 1H-Benzo(a)cyclopent(h)anthracene is unique due to its specific arrangement of fused rings, which influences its chemical reactivity and biological effects. Its structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
240-44-8 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),6,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-6,8-13H,7H2 |
Clave InChI |
CIRVIIOSCIBXLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



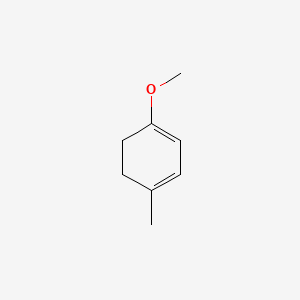
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
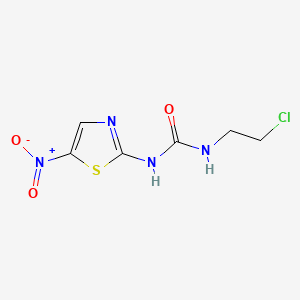
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)

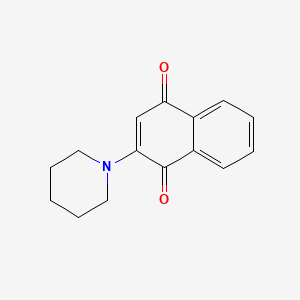
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
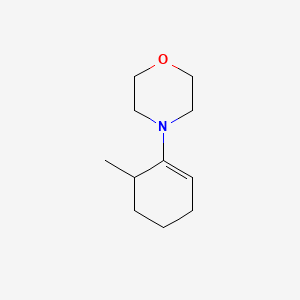
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
